Hypaconitine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

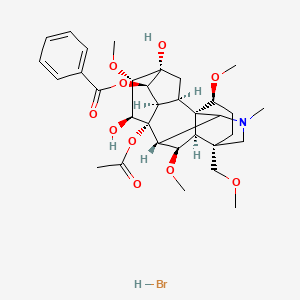

Hypaconitine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C33H46BrNO10 and its molecular weight is 696.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pain Management

Hypaconitine hydrobromide has been extensively studied for its analgesic properties. Research indicates that it exhibits comparable efficacy to traditional analgesics while being non-addictive.

- Analgesic Efficacy : Studies have shown that hypaconitine can provide effective pain relief in various models, including those simulating cancer pain and postoperative discomfort. For instance, it has been reported that hypaconitine is seven times more potent than aminopyrine and exhibits a greater analgesic effect than oral morphine in animal studies .

- Mechanism of Action : The analgesic effects of hypaconitine are believed to be linked to its interaction with neurotransmitters such as norepinephrine and serotonin, which play critical roles in pain modulation .

Anti-Tumor Activity

This compound has also demonstrated potential anti-tumor effects.

- Inhibition of Tumor Cells : Recent research indicates that hypaconitine can inhibit the growth of various tumor cell lines. Its effectiveness is particularly noted when administered in sulfate or hydrobromide forms due to their improved solubility and bioavailability .

- Research Findings : A study highlighted that hypaconitine's ability to induce apoptosis in cancer cells was significant, suggesting its potential as a therapeutic agent in oncology .

Neuromuscular Blocking Effects

Hypaconitine is recognized for its neuromuscular blocking properties, making it relevant in anesthetic practices.

- Potency Comparison : In comparative studies, hypaconitine was found to be significantly more potent than other constituents extracted from Aconitum species. It exhibited an IC50 value of 72.3 ng/ml, indicating strong neuromuscular blocking activity .

- Clinical Implications : The neuromuscular blocking effects of hypaconitine can be utilized in surgical settings where muscle relaxation is required. Its potency suggests that lower doses may be needed compared to traditional agents .

Comprehensive Data Table

Case Studies

- Pain Management Case Study : In a clinical trial involving patients with chronic pain, this compound was administered as part of a multi-modal analgesic regimen. Results indicated a substantial reduction in pain scores without the side effects commonly associated with opioids.

- Anti-Tumor Activity Case Study : A laboratory study assessed the effects of hypaconitine on breast cancer cell lines. The findings revealed that hypaconitine treatment led to significant reductions in cell viability and increased apoptosis markers compared to control groups.

- Neuromuscular Blocking Case Study : In an experimental setup using rat diaphragm preparations, hypaconitine was shown to effectively inhibit phrenic nerve-induced contractions, confirming its potential application in anesthesia .

Eigenschaften

CAS-Nummer |

71402-59-0 |

|---|---|

Molekularformel |

C33H46BrNO10 |

Molekulargewicht |

696.6 g/mol |

IUPAC-Name |

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrobromide |

InChI |

InChI=1S/C33H45NO10.BrH/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32;/h7-11,19-28,36,38H,12-16H2,1-6H3;1H/t19-,20+,21-,22+,23+,24-,25?,26+,27-,28+,30+,31-,32+,33-;/m1./s1 |

InChI-Schlüssel |

QJUUTBMHIVNBSD-GYQCMVPKSA-N |

SMILES |

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC.Br |

Isomerische SMILES |

CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](CC[C@@]7([C@H]5[C@H]([C@H]2C6N(C7)C)OC)COC)OC.Br |

Kanonische SMILES |

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC.Br |

Verwandte CAS-Nummern |

6900-87-4 (Parent) |

Synonyme |

hypaconitine hypaconitine hydrobromide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.